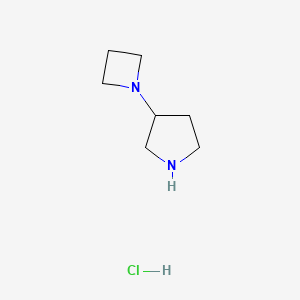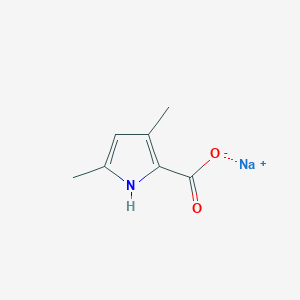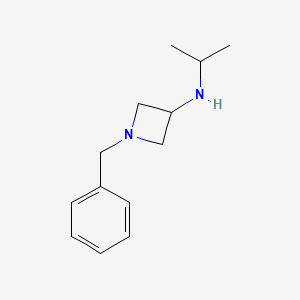
1-(4-Fluorophenyl)but-3-en-1-amine
Vue d'ensemble
Description
“1-(4-Fluorophenyl)but-3-en-1-amine” is an organic compound with the molecular formula C10H12FN . It is a colorless or light yellow solid that can exist in powder form at room temperature . It is an aromatic amine compound that contains a 4-fluorophenyl ring and a but-3-en-1-amine group .
Synthesis Analysis
The synthesis of “1-(4-Fluorophenyl)but-3-en-1-amine” can be achieved through various pathways. One common method involves the reaction of 1,4-difluorobenzene and but-3-en-1-amine under appropriate reaction conditions . The specific preparation methods and conditions can be adjusted according to the needs .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)but-3-en-1-amine” includes a 4-fluorophenyl ring and a but-3-en-1-amine group . The InChI code for this compound is 1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)but-3-en-1-amine” is a colorless or light yellow solid that can exist in powder form at room temperature . It has a moderate to low melting point and boiling point . The molecular weight of this compound is 165.21 .Applications De Recherche Scientifique
Pharmacological Studies
- Blood Pressure and Toxicity Analysis : Research indicates that analogs of 1-(4-Fluorophenyl)but-3-en-1-amine show varying degrees of pressor (blood pressure increasing) and depressor (blood pressure decreasing) effects. The primary amine structure has been linked to pressor activity, which diminishes with alkyl substitution. The toxicity of these compounds is comparatively low, with the most toxic being those that exhibit depressor effects (Lands, 1952).
Chemical Synthesis and Reactions
- Ortho Lithiation in Chemical Synthesis : The compound's fluorine substituent influences ortho lithiation in 1-(fluorophenyl)pyrroles, regardless of the structure of tertiary amine type ligands. This property aids in the kinetic acidity increase of the neighboring position, offering insights into synthetic chemistry (Faigl et al., 1998).
- Triazacyclohexane Synthesis : The synthesis of unsymmetrically substituted triazacyclohexanes, utilizing ortho- or para-fluorophenyl groups, demonstrates the versatility of 1-(4-Fluorophenyl)but-3-en-1-amine in forming stable structures with potential applications in coordination chemistry (Latreche et al., 2010).
- Formation of Pyrrolidine Derivatives : The reaction of pent-4-en-1-amines with fluoroalkyl iodides, facilitated by sodium dithionite, leads to the efficient synthesis of 2-fluoroalkyl pyrrolidine derivatives, indicating the potential of 1-(4-Fluorophenyl)but-3-en-1-amine in organic synthesis (Zhu et al., 2011).
Material Science and Chemistry
- Electronics and Photonics : Research into bipolar phenanthroimidazole derivatives for phosphorescent OLEDs shows the potential of fluorophenyl compounds in advanced material science. These compounds exhibit efficient violet-blue emission and high triplet energy, suitable for OLED applications (Liu et al., 2016).
Biochemistry and Molecular Biology
- DNA and Protein Binding Studies : Studies on Schiff base ligands related to 1-(4-Fluorophenyl)but-3-en-1-amine have shown efficient binding with calf thymus DNA and bovine serum albumin. This suggests potential applications in biochemistry and molecular biology for studying nucleic acid-protein interactions (Mukhopadhyay et al., 2015).
Environmental Science
- Detection of Environmental Pollutants : Amine-functionalized α-cyanostilbene derivatives, similar in structure to 1-(4-Fluorophenyl)but-3-en-1-amine, have been designed for the detection of picric acid, an environmental pollutant. These compounds demonstrate enhanced fluorescence quenching, offering an efficient method for pollutant detection in environmental science (Ding et al., 2014).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGUZPOWJQRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696765 | |
| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)but-3-en-1-amine | |
CAS RN |
1159883-05-2 | |
| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)



![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)



![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)
![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
